molecular formula C12H10ClNOS B12603729 5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-77-4

5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one

Cat. No.: B12603729
CAS No.: 918107-77-4
M. Wt: 251.73 g/mol
InChI Key: YILQALZDDIMTQP-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

The synthesis of 5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of 4-ethenylbenzyl chloride with thioamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position.

Scientific Research Applications

5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one involves the interaction with specific molecular targets and pathways. The thiazole ring’s sulfur atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes in microorganisms, resulting in their death. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and its broad spectrum of biological activities, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

918107-77-4

Molecular Formula

C12H10ClNOS

Molecular Weight

251.73 g/mol

IUPAC Name

5-chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3-one

InChI

InChI=1S/C12H10ClNOS/c1-2-9-3-5-10(6-4-9)8-14-12(15)7-11(13)16-14/h2-7H,1,8H2

InChI Key

YILQALZDDIMTQP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C(=O)C=C(S2)Cl

Origin of Product

United States

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